

Fgfr-IN-2 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fgfr-IN-2**

Cat. No.: **B12414012**

[Get Quote](#)

In-Depth Technical Guide to Fgfr-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Fgfr-IN-2**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Fgfr-IN-2, also referred to as compound 1, is a novel small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases. Its chemical identity and key properties are summarized below.

Chemical Structure:

While the definitive chemical structure is detailed within patent WO2021146163A1, public sources confirm it is a pyridazine and 1,2,4-triazine derivative.^[1] A representative structure for this class of compounds would be necessary to provide a visual depiction.

Physicochemical Properties:

A comprehensive analysis of the physicochemical properties is pending the confirmation of the exact chemical structure from the aforementioned patent. These properties will be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Molecular Formula	To be determined	
Molecular Weight	To be determined	
IUPAC Name	To be determined	
SMILES String	To be determined	
CAS Number	Not available	[1]
Solubility	To be determined	
LogP	To be determined	

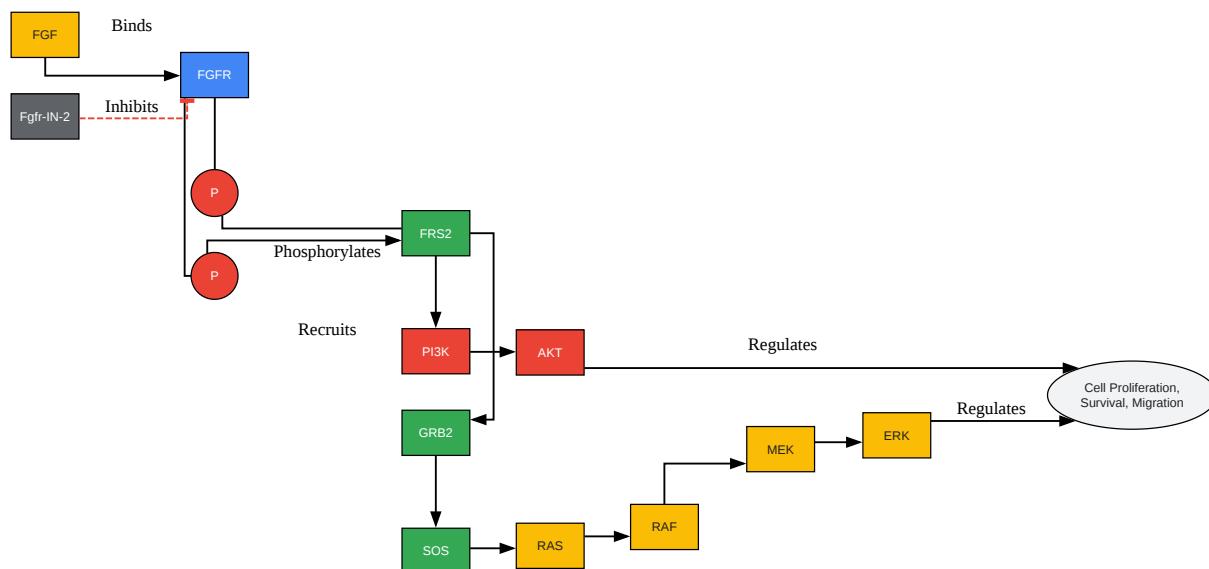
Biological Activity

Fgfr-IN-2 has demonstrated potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Inhibitory Activity:

Target	IC50 (nM)	Reference
FGFR1	7.3	[1]
FGFR2	4.3	[1]
FGFR3	7.6	[1]
FGFR4	11	[1]

These low nanomolar IC50 values indicate that **Fgfr-IN-2** is a highly potent pan-FGFR inhibitor. Its strong activity against FGFR2 is particularly noteworthy.[\[1\]](#)


Mechanism of Action and Signaling Pathways

FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[\[2\]](#) Dysregulation of FGFR signaling is implicated in

various cancers. **Fgfr-IN-2** exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades.

FGFR Signaling Pathway:

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.

[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway and Inhibition by **Fgfr-IN-2**.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize FGFR inhibitors like **Fgfr-IN-2**. Specific details for **Fgfr-IN-2** would be found in the associated patent and publications.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
- Poly (4:1 Glu, Tyr) peptide substrate
- ATP
- Kinase reaction buffer
- **Fgfr-IN-2** (or other test inhibitor)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well plates
- Luminometer

Procedure:

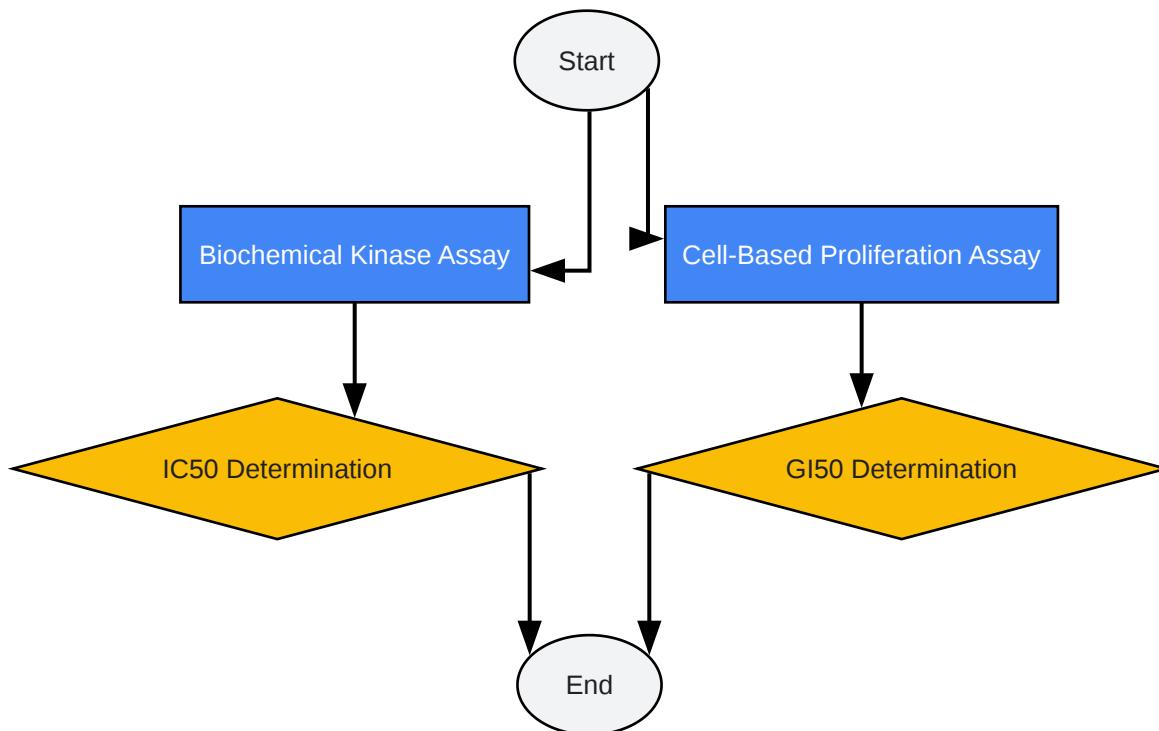
- Prepare serial dilutions of **Fgfr-IN-2** in the appropriate solvent (e.g., DMSO).

- In a 384-well plate, add the kinase reaction buffer.
- Add the **Fgfr-IN-2** dilutions or vehicle control to the wells.
- Add the recombinant FGFR enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Fgfr-IN-2** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:


- Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)
- Cell culture medium and supplements
- **Fgfr-IN-2** (or other test inhibitor)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent

- 96-well cell culture plates
- Luminometer

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Fgfr-IN-2** in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the **Fgfr-IN-2** dilutions or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition of cell proliferation for each **Fgfr-IN-2** concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fgfr-IN-2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12414012#fgfr-in-2-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com